N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide
Description
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is a chloroacetamide derivative characterized by a benzyl group and a 3-hydroxypropyl substituent attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₂H₁₅ClNO₂, with a molecular weight of 244.71 g/mol. This compound is structurally tailored for applications in medicinal chemistry and agrochemical research, where chloroacetamides are often explored as enzyme inhibitors or herbicidal agents .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-9-12(16)14(7-4-8-15)10-11-5-2-1-3-6-11/h1-3,5-6,15H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOIOZCBZXYDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCO)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide typically involves the following steps:
Starting Materials: Benzylamine, 2-chloroacetyl chloride, and 3-hydroxypropylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Sodium alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Major Products
Substitution: Formation of N-benzyl-2-substituted-N-(3-hydroxypropyl)acetamides.
Oxidation: Formation of N-benzyl-2-chloro-N-(3-oxopropyl)acetamide or N-benzyl-2-chloro-N-(3-carboxypropyl)acetamide.
Reduction: Formation of N-benzyl-2-chloro-N-(3-hydroxypropyl)ethylamine.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide has shown potential as a precursor in the development of novel therapeutic agents. Its derivatives are being investigated for their pharmacological properties, particularly in the following areas:
- Anticonvulsant Activity : Research indicates that derivatives of this compound can exhibit anticonvulsant properties. For instance, studies have demonstrated that modifications at the 3-oxy site of similar compounds enhance their efficacy in seizure models, suggesting that this compound could be optimized for better performance in treating epilepsy .
- Antimicrobial Properties : The compound has been studied for its antimicrobial activity. Some derivatives have shown effectiveness against various bacterial strains, making them candidates for further development as antibiotics .
- Cancer Research : Investigations into the anticancer potential of this compound have been initiated, focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cell lines .
Biological Applications
The biological applications of this compound extend beyond its medicinal uses:
- Biochemical Assays : The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its structural properties allow researchers to explore how it interacts with various biological targets .
- Drug Development : As a lead compound, this compound serves as a scaffold for the design of new drugs. Its derivatives can be synthesized to enhance selectivity and potency against specific biological targets .
Industrial Chemistry
In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals:
- Synthesis of Complex Molecules : The compound acts as a versatile intermediate for synthesizing more complex organic molecules, which are essential in pharmaceuticals and agrochemicals .
- Material Science : Its derivatives may find applications in materials science, particularly in developing polymers or coatings with specific functional properties .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
- N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide vs. 2-Chloro-N-(3-methylphenyl)acetamide (C₉H₁₀ClNO): The latter lacks the hydroxypropyl and benzyl groups, featuring a simpler 3-methylphenyl substituent. This reduces steric hindrance and hydrophilicity, resulting in a lower molecular weight (183.63 g/mol) and crystalline packing stabilized by intermolecular N–H⋯O hydrogen bonds . Key Difference: The hydroxypropyl group in the target compound enhances solubility in aqueous media, whereas the methylphenyl analog exhibits stronger intermolecular interactions, favoring crystallinity .
- Comparison with 2-Chloro-N-isopropyl-N-(3-(trifluoromethyl)benzyl)acetamide (C₁₃H₁₅ClF₃NO): The trifluoromethyl group introduces electron-withdrawing effects and lipophilicity, increasing molecular weight (293.71 g/mol) and likely improving metabolic stability compared to the hydroxylated analog .
Conformational and Reactivity Insights
Analytical Data
*Inferred data based on structural analogs .
Biological Activity
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticonvulsant properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from various research studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-chloroacetic acid with benzylamine and 3-hydroxypropylamine. Characterization methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits potent activity, with Minimum Inhibitory Concentrations (MICs) in the range of 12.5 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Bacillus subtilis | 12.5 |
Antifungal Activity
While primarily noted for its antibacterial effects, studies also explored its antifungal potential. However, results indicated limited antifungal activity when tested against common fungal strains .
Anticonvulsant Activity
The compound has shown promising results in anticonvulsant assays. In animal models, it demonstrated efficacy comparable to established anticonvulsants like phenobarbital and phenytoin. The effective dose (ED50) for seizure protection was reported at approximately 13-21 mg/kg, indicating its potential as a therapeutic agent for seizure disorders .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of N-benzyl derivatives has provided insights into optimizing their biological activities. Modifications at the benzyl or acetamide moieties significantly influence their pharmacological profiles. For instance, substituents that are electron-withdrawing enhance anticonvulsant activity, while electron-donating groups tend to diminish it .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticonvulsant Efficacy : A study demonstrated that this compound outperformed traditional anticonvulsants in rodent models, suggesting a novel mechanism of action that warrants further investigation .
- Antimicrobial Resistance : Another study focused on its role in combating antibiotic-resistant strains of bacteria, revealing that it retains effectiveness even against resistant variants .
Q & A
Q. How are contradictory bioactivity data interpreted across studies?
- Meta-analyses account for assay variability (e.g., cell line specificity, endpoint measurements). Orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) validate mechanisms. For example, conflicting cytotoxicity data in a related acetamide were resolved by testing in 3D spheroid models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
